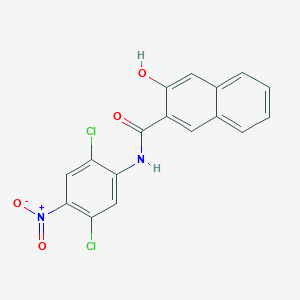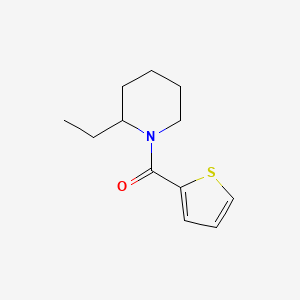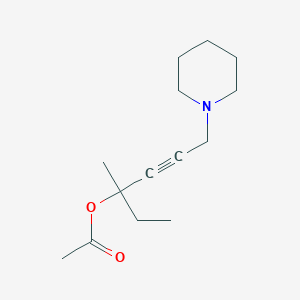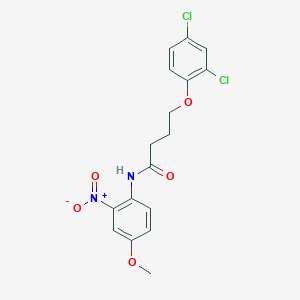![molecular formula C27H34N2O6 B5053436 1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5053436.png)
1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate is a chemical compound that is commonly referred to as MPACPO. This compound is used in scientific research for its unique biochemical and physiological effects.
作用機序
The mechanism of action of MPACPO involves its interaction with the sigma-1 receptor and the dopamine transporter. The compound has been shown to act as a sigma-1 receptor agonist, which leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways. MPACPO also inhibits the reuptake of dopamine by the transporter, which leads to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPACPO are complex and varied. The compound has been shown to have analgesic effects in animal models of pain, as well as anxiolytic and antidepressant effects. MPACPO has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using MPACPO in lab experiments is its specificity for the sigma-1 receptor and the dopamine transporter. This allows researchers to study the effects of these targets in isolation, without the confounding effects of other neurotransmitter systems. However, one limitation of using MPACPO is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
将来の方向性
There are several future directions for the study of MPACPO. One area of interest is the potential use of the compound as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the development of more potent analogs of MPACPO could lead to new insights into the function of the sigma-1 receptor and the dopamine transporter.
合成法
The synthesis of MPACPO involves a multi-step process that includes the reaction of 4-phenylcyclohexanone with hydrazine hydrate to form 4-phenylcyclohexyl hydrazine. This intermediate is then reacted with 3-methylphenylacetic acid to form 1-[(3-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine. The final step involves the formation of the oxalate salt of the compound.
科学的研究の応用
MPACPO is used in scientific research as a tool to study the central nervous system. The compound has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. MPACPO has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
特性
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2.C2H2O4/c1-20-6-5-9-24(18-20)29-19-25(28)27-16-14-26(15-17-27)23-12-10-22(11-13-23)21-7-3-2-4-8-21;3-1(4)2(5)6/h2-9,18,22-23H,10-17,19H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOLGZZOBJYEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)
![2-{1-[4-(4-nitrophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5053381.png)
![N-phenyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B5053387.png)
![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)
![N-(4-methoxyphenyl)-2-{3-[2-(4-methoxyphenyl)ethyl]-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl}acetamide](/img/structure/B5053400.png)
![2,4-dichloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5053405.png)


![5-acetyl-N-[(6-methyl-2-pyridinyl)methyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5053418.png)

![4-methyl-N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]benzenesulfonamide](/img/structure/B5053443.png)